6-Chloro-2-phenyl-1,3-benzothiazole
Description
6-Chloro-2-phenyl-1,3-benzothiazole (CAS: 7466-32-2) is a heterocyclic compound with the molecular formula C₁₃H₈ClNS and a molecular weight of 245.727 g/mol . It features a benzothiazole core substituted with a chlorine atom at the 6-position and a phenyl group at the 2-position. Key physical properties include a density of 1.339 g/cm³, a boiling point of 389°C, and a flash point of 189.1°C . This compound is of significant interest in medicinal chemistry due to the inherent bioactivity of benzothiazoles, which exhibit antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
7466-32-2 |
|---|---|
Molecular Formula |
C13H8ClNS |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
6-chloro-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8ClNS/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
KULZCMVYWXLXLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Cl |
Other CAS No. |
7466-32-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzothiazole Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Preparation Methods
Nucleophilic Aromatic Substitution Using 2,6-Dichlorobenzothiazole
A widely reported method involves displacing the 2-chloro substituent in 2,6-dichlorobenzothiazole with phenyl groups via nucleophilic aromatic substitution. In one protocol, 2,6-dichlorobenzothiazole reacts with aniline in the presence of potassium carbonate () as a base and -dimethylformamide (DMF) as the solvent . The reaction proceeds at room temperature over 4 hours, yielding 6-chloro-2-phenyl-1,3-benzothiazole with nearly quantitative efficiency (100% yield) . This method benefits from mild conditions and straightforward purification, as the product precipitates upon aqueous workup.
Critical parameters include the stoichiometry of aniline (1.1 equivalents) and the use of a polar aprotic solvent to stabilize the transition state. While DMF is effective, substitutions with dimethylacetamide (DMA) or ionic liquids have been explored to enhance recyclability .
Traditional benzothiazole synthesis routes employ the cyclocondensation of 2-aminothiophenol derivatives with aldehydes. For this compound, 6-chloro-2-aminothiophenol reacts with benzaldehyde under oxidative conditions. A reference from Synthetic Communications (1993) details this approach using iodine () in ethanol at reflux, achieving moderate yields (65–70%) . The mechanism involves imine formation followed by oxidative cyclization, with iodine serving as both a catalyst and oxidant .
Optimization studies reveal that replacing iodine with hydrogen peroxide () or air oxidation improves atom economy but requires longer reaction times (12–24 hours) . Microwave-assisted protocols reduce this to 30 minutes, though yields remain comparable (68–72%) .
Green Synthesis in Glycerol-Based Solvents
Emerging green chemistry methodologies prioritize solvent sustainability. A notable example utilizes glycerol as a reusable solvent for synthesizing 2-arylbenzothiazoles . For this compound, 6-chloro-2-aminothiophenol and benzaldehyde are heated in glycerol at 110°C for 4 hours, yielding 88% product . The high boiling point and polarity of glycerol facilitate rapid cyclization without additional catalysts.
This method eliminates volatile organic solvents and enables glycerol recovery via simple decantation. Scale-up trials (100 g) demonstrate consistent yields (85–90%), underscoring industrial viability .
Ultrasound-Assisted Synthesis with Heterogeneous Catalysts
Sonochemical techniques enhance reaction kinetics by cavitation. In one approach, 6-chloro-2-aminothiophenol and benzaldehyde are sonicated in water with ammonium nickel sulfate () as a catalyst . At 25°C and 40 kHz frequency, the reaction completes in 2 hours with 82% yield . The ultrasound promotes efficient mixing and accelerates imine intermediate formation.
Comparative studies show that ultrasound reduces energy consumption by 60% compared to conventional heating . Catalysts like montmorillonite K10 or zeolites further improve yields to 88–90% by providing acidic sites for cyclization .
Sandmeyer Reaction for Benzothiazole Ring Formation
Although less common, the Sandmeyer reaction offers an alternative route. 2-Amino-6-chlorobenzothiazole undergoes diazotization with sodium nitrite () and hydrochloric acid (), followed by coupling with benzene in the presence of copper(I) chloride () . This method achieves 55–60% yields but requires stringent control over diazonium salt stability .
Recent modifications substitute benzene with phenylboronic acid in a Suzuki-Miyaura coupling, boosting yields to 75% under palladium catalysis . However, cost and catalyst recovery remain challenges for large-scale applications .
Comparative Analysis of Preparation Methods
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